Cethexonium
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Overview
Description
Cethexonium bromide is a quaternary ammonium compound known for its antiseptic properties. It is commonly used in various pharmaceutical and cosmetic formulations due to its ability to act against a wide range of bacteria and fungi. The chemical structure of this compound bromide includes a long hydrophobic alkyl chain and a positively charged quaternary ammonium group, which contributes to its surfactant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cethexonium bromide can be synthesized through the reaction of hexadecyl bromide with dimethylcyclohexylamine. The reaction typically occurs in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods
In industrial settings, this compound bromide is produced using large-scale batch reactors. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet pharmaceutical and cosmetic standards .
Chemical Reactions Analysis
Types of Reactions
Cethexonium bromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the quaternary ammonium group.
Substitution: The bromide ion can be substituted with other anions in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Silver nitrate is often used to replace the bromide ion with a nitrate ion.
Major Products Formed
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Reduced forms of this compound with altered quaternary ammonium groups.
Substitution: Different quaternary ammonium salts depending on the substituting anion.
Scientific Research Applications
Cethexonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell lysis buffers for DNA extraction.
Medicine: Acts as an antiseptic in topical formulations for treating minor infections.
Industry: Utilized in the formulation of hair conditioners and other personal care products
Mechanism of Action
The mechanism of action of cethexonium bromide involves its interaction with the cell membrane of microorganisms. The positively charged quaternary ammonium group binds to the negatively charged components of the cell membrane, leading to disruption and cell lysis. This results in the inactivation of enzymes and denaturation of proteins, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Cetrimonium bromide: Another quaternary ammonium compound with similar antiseptic properties.
Cetalkonium chloride: Used in similar applications but differs in its chemical structure.
Cetrimide: A mixture of quaternary ammonium compounds used as a disinfectant.
Uniqueness
Cethexonium bromide is unique due to its specific chemical structure, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and antiseptic agent in various formulations .
Properties
CAS No. |
6810-42-0 |
---|---|
Molecular Formula |
C24H50NO+ |
Molecular Weight |
368.7 g/mol |
IUPAC Name |
hexadecyl-(2-hydroxycyclohexyl)-dimethylazanium |
InChI |
InChI=1S/C24H50NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-25(2,3)23-20-17-18-21-24(23)26/h23-24,26H,4-22H2,1-3H3/q+1 |
InChI Key |
YPQVDFLBDPTGLB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C1CCCCC1O |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)C1CCCCC1O |
6810-42-0 | |
Related CAS |
1794-74-7 (bromide) |
Synonyms |
Biocidan cethexonium cethexonium bromide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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